N-[4-(Methylsulfanyl)phenyl]oxan-4-amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C12H17NOS |
|---|---|
Molecular Weight |
223.34 g/mol |
IUPAC Name |
N-(4-methylsulfanylphenyl)oxan-4-amine |
InChI |
InChI=1S/C12H17NOS/c1-15-12-4-2-10(3-5-12)13-11-6-8-14-9-7-11/h2-5,11,13H,6-9H2,1H3 |
InChI Key |
DXCHHKYASAAJPR-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=C(C=C1)NC2CCOCC2 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for N 4 Methylsulfanyl Phenyl Oxan 4 Amine and Analogues
Strategic Approaches for Formation of the Oxan-4-amine Core
The oxan-4-amine (or tetrahydropyran-4-amine) moiety is a key structural component. Several strategic approaches have been developed for its synthesis, primarily revolving around the functionalization of tetrahydropyran-4-one.
One of the most direct and widely employed methods is the reductive amination of tetrahydropyran-4-one . This one-pot reaction typically involves the treatment of the ketone with an amine source, such as ammonia (B1221849) or an ammonium (B1175870) salt, in the presence of a reducing agent. organicchemistrytutor.comorganic-chemistry.org Various reducing agents can be utilized, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being popular choices due to their mildness and selectivity for the intermediate iminium ion over the starting ketone. organicchemistrytutor.com The reaction is often performed under slightly acidic conditions to facilitate imine formation. organicchemistrytutor.com
Another common approach involves the formation and subsequent reduction of an oxime. Tetrahydropyran-4-one can be reacted with hydroxylamine (B1172632) to form tetrahydropyran-4-one oxime. This intermediate is then reduced to the corresponding primary amine, oxan-4-amine, using various reducing agents, such as Raney Nickel under a hydrogen atmosphere. chemicalbook.com
More elaborate, multi-step syntheses have also been reported, offering access to substituted or stereochemically defined oxan-4-amine cores. For instance, a three-step protocol starting from isoxazoline-2-oxides has been developed to construct 4-aminotetrahydropyran-2-ones. rsc.org This sequence involves a C-C coupling reaction, oxidative cleavage of an N-O bond with lactone ring closure, and finally, reduction of a nitro group to the desired amine. rsc.org
The following table summarizes key features of these synthetic strategies for the oxan-4-amine core.
| Method | Starting Material | Key Reagents | Typical Yield | Advantages | Disadvantages |
| Reductive Amination | Tetrahydropyran-4-one | Ammonia/Ammonium salt, NaBH₃CN or NaBH(OAc)₃ | Moderate to High | One-pot, versatile | Requires careful control of pH and reducing agent |
| Oxime Reduction | Tetrahydropyran-4-one | Hydroxylamine, Raney Ni/H₂ | ~57% chemicalbook.com | Reliable, well-established | Two-step process, use of pyrophoric catalyst |
| From Isoxazoline-2-oxides | Isoxazoline-2-oxides | Silyl ketene (B1206846) acetal, mCPBA, Amalgamated aluminum | Moderate | Access to substituted derivatives | Multi-step, requires specialized starting materials |
Coupling Reactions for Introducing the Phenyl and Sulfanylphenyl Moieties
Once the oxan-4-amine core is obtained, the next critical step is the introduction of the 4-(methylsulfanyl)phenyl group. This is typically achieved through carbon-nitrogen (C-N) bond-forming reactions, with palladium-catalyzed cross-coupling and nucleophilic substitution being the most prominent methods.
Palladium-Catalyzed Cross-Coupling Methods
The Buchwald-Hartwig amination has emerged as a powerful and versatile tool for the formation of C-N bonds. rug.nl This palladium-catalyzed cross-coupling reaction allows for the coupling of an amine with an aryl halide or triflate. rug.nl In the context of synthesizing N-[4-(Methylsulfanyl)phenyl]oxan-4-amine, this would involve the reaction of oxan-4-amine with a suitable 4-(methylsulfanyl)phenyl electrophile, such as 4-bromo- or 4-iodothioanisole.
The choice of palladium catalyst, ligand, and base is crucial for the success of the Buchwald-Hartwig amination. A variety of phosphine-based ligands have been developed to facilitate this transformation, with bulky, electron-rich ligands such as XPhos and BrettPhos often providing excellent results. rug.nlbeilstein-journals.org The base, typically a non-nucleophilic one like sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃), is required to deprotonate the amine and facilitate the catalytic cycle. mdpi.com
The reaction conditions for Buchwald-Hartwig amination have been extensively optimized to be tolerant of a wide range of functional groups, making it a highly chemoselective method. beilstein-journals.org
| Catalyst System | Aryl Halide | Amine | Base | Solvent | Typical Yield |
| Pd₂(dba)₃ / XantPhos | 6-bromoflavone | Various anilines | Cs₂CO₃ | Toluene (B28343) | 8-95% mdpi.com |
| Pd(OAc)₂ / X-Phos | 2- or 4-bromo-13α-estrone | Various anilines | KOtBu | Toluene | High beilstein-journals.org |
| [t-BuXPhos(Pd-π-cinnamyl)]OTf | Various aryl bromides | Diarylamines | K₃PO₄ | Water | High rsc.orgresearchgate.net |
Nucleophilic Substitution and Amine Alkylation Routes
Nucleophilic substitution reactions provide an alternative pathway to the target compound. This can be approached in two ways: either the amine acts as the nucleophile or the aryl moiety does.
In the more common approach, oxan-4-amine acts as a nucleophile, displacing a leaving group on the aromatic ring. This is typically a nucleophilic aromatic substitution (SNAAr) reaction. For this to be efficient, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups, which is not the case for the electron-donating methylsulfanyl group.
A more direct route is the reductive amination of tetrahydropyran-4-one directly with 4-(methylsulfanyl)aniline. organic-chemistry.org This one-pot procedure forms the C-N bond and the amine at the same time, representing a highly atom-economical approach. The reaction proceeds via the in situ formation of an imine or enamine, which is then reduced. A variety of reducing agents and conditions have been developed to optimize this transformation, including the use of sodium triacetoxyborohydride or borane-THF with additives. thieme-connect.comresearchgate.net
Chemo- and Regioselective Synthesis of this compound
Achieving chemo- and regioselectivity is paramount in the synthesis of complex molecules. In the context of this compound, the primary challenge lies in ensuring that the N-arylation occurs selectively at the nitrogen atom of the oxan-4-amine without undesired side reactions, especially if other functional groups are present on either coupling partner.
Palladium-catalyzed methods like the Buchwald-Hartwig amination are renowned for their high degree of chemoselectivity. organic-chemistry.org The choice of ligand and reaction conditions can be fine-tuned to favor the desired C-N bond formation over other potential reactions. For instance, in substrates containing multiple nucleophilic sites, such as amino alcohols, the selectivity between N-arylation and O-arylation can be controlled by the choice of catalyst system and base. nih.govresearchgate.net Copper-catalyzed N-arylation has also been shown to provide complementary selectivity to palladium-catalyzed systems in certain cases. rsc.orgrsc.org
In reductive amination, the chemoselectivity is also a key consideration. The reducing agent must be selective for the iminium ion intermediate over the ketone starting material. organicchemistrytutor.com Reagents like sodium cyanoborohydride are effective in this regard because their reactivity is attenuated at the slightly acidic pH required for imine formation. organicchemistrytutor.com
Regioselectivity is primarily a concern when using substituted anilines that have multiple potential reaction sites. In the case of 4-(methylsulfanyl)aniline, the amino group is the most nucleophilic site for both palladium-catalyzed coupling and reductive amination, ensuring that the reaction occurs at the desired position to form the N-aryl bond. organic-chemistry.org
Exploration of Convergent and Divergent Synthetic Pathways for Derivatives
The synthesis of analogues of this compound is crucial for structure-activity relationship (SAR) studies in drug discovery. Both convergent and divergent synthetic strategies can be employed to efficiently generate libraries of these compounds.
A convergent synthesis involves the independent synthesis of the two key fragments, the oxan-4-amine core and the substituted phenylamine, followed by their coupling in a late-stage reaction. This approach is highly modular and allows for the rapid generation of diversity. For example, a variety of substituted oxan-4-amines (with modifications on the ring) can be prepared and coupled with a range of substituted anilines (with different groups on the aromatic ring) using a reliable coupling method like the Buchwald-Hartwig amination.
A divergent synthesis begins with the fully assembled this compound, which is then subjected to a series of reactions to introduce diversity. For instance, the methylsulfanyl group can be oxidized to the corresponding sulfoxide (B87167) or sulfone, leading to compounds with different electronic and steric properties. The aromatic ring could also be further functionalized through electrophilic aromatic substitution reactions, provided the existing substituents direct the incoming electrophile to the desired position. Similarly, if the oxane ring contains suitable functional groups, these could be modified to generate further analogues.
Considerations for Scalable and Sustainable Synthesis in Academic Contexts
In recent years, there has been a significant push towards developing more scalable and sustainable synthetic methods, even in academic research settings. For the synthesis of this compound, several "green" chemistry principles can be applied.
The use of hazardous solvents is a major concern. Efforts have been made to replace traditional solvents like toluene and dioxane in palladium-catalyzed aminations with more environmentally benign alternatives. nih.gov Water, in the form of micellar catalysis, has emerged as a promising medium for these reactions, often allowing for lower catalyst loadings and milder reaction conditions. rsc.orgresearchgate.netnih.gov
Reducing the amount of precious metal catalyst, such as palladium, is another key aspect of sustainable synthesis. rsc.org The development of highly active catalyst systems allows for reactions to be performed with parts-per-million (ppm) levels of palladium, significantly reducing cost and environmental impact. rsc.orgresearchgate.net Additionally, the use of catalysts based on more abundant and less toxic metals, such as iron, is an active area of research for reactions like reductive amination.
One-pot reactions, such as the direct reductive amination of tetrahydropyran-4-one with 4-(methylsulfanyl)aniline, are inherently more sustainable as they reduce the number of synthetic steps, minimize waste from purification of intermediates, and save time and resources.
Finally, scalability is an important consideration for academic labs that may need to prepare gram-scale quantities of a compound for further studies. researchgate.netnuph.edu.uaresearchgate.net Reactions that are robust, use readily available and inexpensive reagents, and have simple purification procedures are more amenable to scale-up. The development of flow chemistry techniques for reactions like amination also offers a promising avenue for safe and scalable synthesis in a laboratory setting.
High Resolution Spectroscopic and Advanced Analytical Techniques for Structural Elucidation of N 4 Methylsulfanyl Phenyl Oxan 4 Amine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone for the structural elucidation of organic molecules, providing intricate details about the carbon-hydrogen framework.
One-dimensional (1D) NMR experiments, such as ¹H and ¹³C NMR, offer initial insights into the chemical environment of the protons and carbons within N-[4-(Methylsulfanyl)phenyl]oxan-4-amine.
¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to display distinct signals corresponding to the aromatic protons of the 4-(methylsulfanyl)phenyl group and the aliphatic protons of the oxane ring. The aromatic region would likely exhibit a characteristic AA'BB' system, typical of a 1,4-disubstituted benzene (B151609) ring. The methylsulfanyl group (-SCH₃) would present as a sharp singlet. The protons on the oxane ring would show more complex splitting patterns due to their diastereotopic nature and coupling with adjacent protons. The amine proton (-NH-) may appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent.
¹³C NMR Spectroscopy: The carbon NMR spectrum will complement the ¹H NMR data by providing the number of unique carbon environments. Key signals would include those for the methyl carbon of the methylsulfanyl group, the aliphatic carbons of the oxane ring, and the aromatic carbons. The chemical shifts of the aromatic carbons are influenced by the electron-donating nature of the amine and methylsulfanyl substituents.
2D NMR Spectroscopy: To establish connectivity and spatial relationships, two-dimensional (2D) NMR experiments are indispensable.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks, confirming the connectivity of protons within the oxane ring and the coupling between adjacent aromatic protons.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded protons and carbons, allowing for the unambiguous assignment of the ¹³C signals based on their attached protons.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment elucidates long-range (2-3 bond) correlations between protons and carbons, which is crucial for confirming the connection between the oxane ring and the phenyl group via the nitrogen atom.
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique can provide information about the through-space proximity of protons, which can be useful in determining the preferred conformation of the molecule.
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts
| Assignment | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |
| -SCH₃ | ~ 2.45 (s, 3H) | ~ 18.0 |
| Aromatic CH (ortho to NH) | ~ 6.70 (d, J ≈ 8.5 Hz, 2H) | ~ 115.0 |
| Aromatic CH (ortho to SCH₃) | ~ 7.20 (d, J ≈ 8.5 Hz, 2H) | ~ 128.0 |
| Aromatic C (ipso to NH) | - | ~ 140.0 |
| Aromatic C (ipso to SCH₃) | - | ~ 130.0 |
| Oxane CH (C4) | ~ 3.0 - 3.2 (m, 1H) | ~ 50.0 |
| Oxane CH₂ (C3, C5) | ~ 1.5 - 1.7 (m, 4H) | ~ 35.0 |
| Oxane CH₂ (C2, C6) | ~ 3.8 - 4.0 (m, 4H) | ~ 67.0 |
| NH | ~ 3.5 - 4.5 (br s, 1H) | - |
Note: Predicted values are based on typical chemical shifts for similar functional groups and may vary depending on the solvent and other experimental conditions.
Mass Spectrometry (MS) for Molecular Formula Validation and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula. For this compound (C₁₂H₁₇NOS), the calculated exact mass of the molecular ion [M+H]⁺ would be used to confirm its elemental composition with a high degree of confidence.
Fragmentation Analysis: Electron ionization (EI) or electrospray ionization (ESI) followed by tandem mass spectrometry (MS/MS) can be used to study the fragmentation pathways. The fragmentation of the molecular ion can provide valuable structural information. Key fragmentation pathways for this compound would likely involve:
Alpha-cleavage adjacent to the nitrogen atom, leading to the loss of fragments from the oxane ring.
Cleavage of the C-S bond, resulting in the loss of a methyl radical (•CH₃) or a thiomethyl radical (•SCH₃).
Fragmentation of the oxane ring itself.
Loss of the entire oxane-4-amine moiety.
Interactive Data Table: Predicted HRMS Data and Major Fragments
| Ion | Formula | Calculated m/z | Description |
| [M+H]⁺ | C₁₂H₁₈NOS⁺ | 224.1109 | Protonated molecular ion |
| [M-CH₃]⁺ | C₁₁H₁₄NOS⁺ | 208.0796 | Loss of a methyl radical |
| [M-C₅H₁₀NO]⁺ | C₇H₇S⁺ | 123.0268 | Loss of the oxane-4-amine moiety |
Vibrational Spectroscopy (FTIR, FT-Raman) for Functional Group Identification and Molecular Interactions
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Fourier-Transform Raman (FT-Raman) spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.
FTIR Spectroscopy: The FTIR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C-H (aromatic and aliphatic), C-N, C-S, and C-O bonds.
The N-H stretching vibration of the secondary amine would appear in the region of 3300-3500 cm⁻¹.
Aromatic C-H stretching vibrations would be observed just above 3000 cm⁻¹, while aliphatic C-H stretching vibrations would be seen just below 3000 cm⁻¹.
The C-O-C stretching of the oxane ring would give a strong absorption band in the 1050-1150 cm⁻¹ region.
Aromatic C=C stretching vibrations would appear in the 1450-1600 cm⁻¹ region.
FT-Raman Spectroscopy: FT-Raman spectroscopy provides complementary information to FTIR. The symmetric vibrations and bonds involving heavier atoms, such as the C-S bond, often give rise to strong signals in the Raman spectrum.
Interactive Data Table: Predicted Vibrational Spectroscopy Data
| Functional Group | Predicted FTIR Absorption (cm⁻¹) | Predicted FT-Raman Shift (cm⁻¹) |
| N-H Stretch | 3300 - 3500 (medium) | Weak |
| Aromatic C-H Stretch | 3000 - 3100 (medium) | Strong |
| Aliphatic C-H Stretch | 2850 - 2960 (strong) | Strong |
| Aromatic C=C Stretch | 1450 - 1600 (medium) | Strong |
| C-O-C Stretch (Oxane) | 1050 - 1150 (strong) | Medium |
| C-S Stretch | 600 - 800 (weak) | Strong |
Chromatographic Methods (e.g., HPLC-MS) for Purity Assessment and Mixture Analysis
Chromatographic techniques are essential for determining the purity of a synthesized compound and for analyzing complex mixtures.
High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (HPLC-MS) is a particularly powerful tool. An appropriate reversed-phase HPLC method can be developed to separate this compound from any starting materials, byproducts, or degradation products. The retention time of the compound provides a characteristic identifier, while the peak area can be used for quantification.
The coupling of HPLC to a mass spectrometer allows for the confirmation of the identity of the peak corresponding to the target compound by its mass-to-charge ratio. This is especially useful in complex mixtures where peaks may co-elute. Furthermore, the purity of the sample can be assessed by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram. Diode-array detection (DAD) can also be used in conjunction with HPLC to obtain UV-Vis spectra of the eluting peaks, which can further aid in peak identification and purity assessment.
Structure Activity Relationship Sar Investigations of N 4 Methylsulfanyl Phenyl Oxan 4 Amine Analogues
Systematic Modification of the Oxane Ring Moiety and Its Impact on Activity
Alterations to the oxane ring can include changes in ring size, the introduction of substituents, and the replacement of the ring oxygen with other heteroatoms. For instance, expanding the ring to a seven-membered oxepane (B1206615) or contracting it to a five-membered tetrahydrofuran (B95107) can significantly alter the conformational preferences of the molecule, thereby affecting how it fits into a receptor's binding pocket.
The introduction of substituents at various positions on the oxane ring can also modulate activity. For example, the placement of methyl or hydroxyl groups can influence lipophilicity and introduce new hydrogen bonding interactions. The stereochemistry of these substituents is often a critical determinant of biological effect, with different enantiomers or diastereomers exhibiting markedly different potencies.
While specific SAR data for N-[4-(Methylsulfanyl)phenyl]oxan-4-amine is not extensively published, general principles from related N-aryl cyclic amine series suggest that the integrity and conformation of the heterocyclic ring are paramount for maintaining optimal interactions with the target protein.
Modulation of the Phenyl Ring Substituents and Their Effects
The substituted phenyl ring is another key component of the this compound scaffold, offering a wide scope for modification to fine-tune the electronic and steric properties of the molecule. The nature, position, and combination of substituents on the phenyl ring can profoundly impact binding affinity, selectivity, and metabolic stability.
In the parent compound, the 4-(methylsulfanyl) group is a key feature. Moving this substituent to the meta (3-position) or ortho (2-position) of the phenyl ring can provide valuable information about the spatial requirements of the receptor's binding site.
Furthermore, replacing the methylsulfanyl group with other substituents of varying electronic properties (electron-donating or electron-withdrawing) and sizes can elucidate the nature of the interaction with the target. For example, substituting with a methoxy (B1213986), chloro, or trifluoromethyl group can alter the electronic landscape of the phenyl ring and its potential for hydrogen bonding or halogen bonding interactions.
The following table illustrates hypothetical modifications to the phenyl ring and their potential impact on activity, based on general medicinal chemistry principles.
| Position of Substituent | Substituent (R) | Expected Impact on Activity |
| para (4-position) | -SCH₃ (parent) | Baseline activity |
| para (4-position) | -OCH₃ | May alter electronic and hydrogen bonding potential |
| para (4-position) | -Cl | Could introduce halogen bonding and alter electronics |
| meta (3-position) | -SCH₃ | Likely to decrease activity due to altered geometry |
| ortho (2-position) | -SCH₃ | May cause steric hindrance and reduce activity |
Role of the Sulfanyl (B85325) Group and its Derivatives (e.g., sulfoxides, sulfones) on Biological Function
The sulfanyl (methylthio) group in this compound is a critical determinant of its physicochemical properties and biological activity. Oxidation of the sulfur atom to a sulfoxide (B87167) (S=O) or a sulfone (SO₂) introduces significant changes in polarity, hydrogen bonding capacity, and metabolic stability.
The sulfoxide derivative, N-[4-(methylsulfinyl)phenyl]oxan-4-amine, introduces a chiral center at the sulfur atom, potentially leading to enantiomers with different biological activities. The increased polarity of the sulfoxide can enhance solubility but may also impact cell permeability and binding affinity.
Studies on analogous series, such as 3β-(4-alkylthiophenyl)tropane derivatives, have shown that oxidation of the methylthio group to methylsulfinyl or methylsulfonyl can have varied effects on binding affinity at different monoamine transporters, highlighting the nuanced role of this functional group.
The table below summarizes the properties of the sulfanyl group and its oxidized derivatives and their potential influence on biological function.
| Functional Group | Polarity | Hydrogen Bonding | Potential Impact on Biological Function |
| Sulfanyl (-SCH₃) | Low | Acceptor (weak) | Baseline lipophilicity and binding |
| Sulfoxide (-SOCH₃) | Moderate | Acceptor | Increased solubility, potential for stereospecific interactions |
| Sulfone (-SO₂CH₃) | High | Acceptor (strong) | Enhanced solubility, altered receptor interactions |
Conformational Analysis and its Correlation with Receptor Recognition
The three-dimensional conformation of this compound is a crucial factor in its ability to bind to its biological target. Conformational analysis aims to identify the low-energy spatial arrangements of the molecule and how these relate to its active binding pose.
The torsional angle between the oxane ring and the phenyl ring is another critical conformational parameter. This rotation determines the relative positioning of these two key structural motifs and can be constrained by the steric bulk of substituents on either ring.
Computational modeling techniques, such as molecular mechanics and quantum mechanics calculations, can be employed to predict the preferred conformations of this compound and its analogues. These predicted low-energy conformations can then be docked into a model of the target receptor to understand the key binding interactions and rationalize the observed SAR. For instance, a particular conformation might be required to place the sulfanyl group in a specific hydrophobic pocket while positioning the amine for a critical hydrogen bond interaction.
Exploring Bioisosteric Replacements within the this compound Scaffold
Bioisosteric replacement is a powerful strategy in medicinal chemistry used to modify the properties of a lead compound while retaining its biological activity. This involves substituting a functional group or a molecular fragment with another that has similar steric and electronic properties.
Within the this compound scaffold, several bioisosteric replacements can be envisioned to improve its drug-like properties.
Oxane Ring Bioisosteres: The oxane ring could be replaced with other six-membered heterocycles, such as piperidine (B6355638) or cyclohexane (B81311). A piperidine ring would introduce a basic nitrogen atom, which could form new interactions with the target and alter the pharmacokinetic profile. A cyclohexane ring would remove the ring oxygen, making the scaffold more lipophilic.
Phenyl Ring Bioisosteres: The phenyl ring can be replaced with various heteroaromatic rings, such as pyridine (B92270), pyrimidine, or thiophene. These replacements can introduce new hydrogen bonding opportunities, modulate the electronic properties, and alter the metabolic profile of the compound.
Sulfanyl Group Bioisosteres: The methylsulfanyl group (-SCH₃) can be replaced by other groups of similar size and lipophilicity. For example, a methoxy group (-OCH₃) is a common bioisostere for a methylthio group, although it has different electronic properties. Halogen atoms, such as chlorine or bromine, can also be considered as bioisosteres for the methyl group of the methylsulfanyl moiety.
The following table provides some examples of potential bioisosteric replacements within the this compound scaffold.
| Original Moiety | Bioisosteric Replacement | Rationale |
| Oxane Ring | Piperidine Ring | Introduce a basic center, alter solubility |
| Oxane Ring | Cyclohexane Ring | Increase lipophilicity, remove hydrogen bond acceptor |
| Phenyl Ring | Pyridine Ring | Introduce nitrogen for potential H-bonding, alter electronics |
| -SCH₃ | -OCH₃ | Similar size, but different electronics and H-bonding capacity |
| -CH₃ (of -SCH₃) | -Cl | Similar size, introduces halogen bonding potential |
In Vitro and Preclinical Mechanistic Investigations of N 4 Methylsulfanyl Phenyl Oxan 4 Amine
Biochemical Target Identification and Enzyme Inhibition Studies
A comprehensive review of scientific literature reveals a lack of specific data on the direct interaction of N-[4-(Methylsulfanyl)phenyl]oxan-4-amine with the key enzymes and proteins outlined below. The following sections summarize the absence of available research findings for this particular compound.
Kinase Enzyme Inhibition Profiling (e.g., FLT3, EGFR, VEGFR-2, PI3K, mTOR)
No published studies were identified that investigated the inhibitory activity of this compound against the kinase enzymes FMS-like Tyrosine Kinase 3 (FLT3), Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Phosphoinositide 3-kinase (PI3K), or the Mammalian Target of Rapamycin (mTOR).
Interactive Data Table: Kinase Inhibition Profile
| Kinase Target | This compound Inhibition Data |
| FLT3 | No data available |
| EGFR | No data available |
| VEGFR-2 | No data available |
| PI3K | No data available |
| mTOR | No data available |
Amine Oxidase Inhibition Studies (e.g., SSAO, MAO A/B)
There is no available research in the scientific literature detailing the inhibitory effects of this compound on amine oxidases, including Semicarbazide-Sensitive Amine Oxidase (SSAO) or Monoamine Oxidase A and B (MAO-A/B).
Interactive Data Table: Amine Oxidase Inhibition
| Enzyme Target | This compound Inhibition Data |
| SSAO | No data available |
| MAO A | No data available |
| MAO B | No data available |
Phospholipase A2 (LPLA2) Inhibition Mechanisms
Mechanistic studies concerning the inhibition of lysosomal phospholipase A2 (LPLA2) by this compound have not been reported in the available scientific literature.
Cyclooxygenase (COX) Enzyme Binding and Inhibition
Direct studies on the binding and inhibition of cyclooxygenase (COX) enzymes by this compound are not present in the current body of scientific literature. However, it is noteworthy that research has been conducted on structurally related compounds. Studies on a series of derivatives containing a 4-methylsulfonylphenyl moiety, which is structurally similar to the 4-(methylsulfanyl)phenyl group in the compound of interest, have shown preferential inhibition of the COX-2 isoform over COX-1. These findings suggest that this particular phenyl substituent is of interest in the development of selective COX-2 inhibitors, though this does not provide direct data on this compound itself.
P-glycoprotein Modulation
No in vitro or preclinical studies have been published that investigate the potential for this compound to modulate the activity of P-glycoprotein (P-gp).
Cellular Pathway Interrogation
A review of the literature indicates that there are no available studies specifically examining the effects of this compound on any cellular pathways. Research into how this compound may interfere with or modulate intracellular signaling cascades has not yet been published.
Modulation of Intracellular Signaling Cascades (e.g., MAPK Pathway)
No studies were found that investigated the effect of this compound on the MAPK pathway or any other intracellular signaling cascades.
Mechanisms of Cell Cycle Arrest and Apoptosis Induction
There is no published research describing the mechanisms by which this compound may induce cell cycle arrest or apoptosis in any cell line.
Effects on Cellular Processes Relevant to Disease Pathogenesis (e.g., Angiogenesis, Metastasis)
Information regarding the effects of this compound on cellular processes such as angiogenesis or metastasis is not available in the current scientific literature.
In Vitro Antimicrobial and Antifungal Activity Assessment
No data has been published assessing the in vitro antimicrobial or antifungal properties of this compound against any tested microorganisms.
Antioxidant Activity Profiling
There are no available studies that have profiled the antioxidant activity of this compound through standard assays (e.g., DPPH, ABTS).
Anti-Inflammatory Effects in Preclinical Models
No preclinical studies have been published that evaluate the potential anti-inflammatory effects of this compound.
Future Directions and Emerging Research Avenues for N 4 Methylsulfanyl Phenyl Oxan 4 Amine Research
Application of Artificial Intelligence and Machine Learning in Novel Analog Design
The integration of artificial intelligence (AI) and machine learning (ML) offers a paradigm shift in the design of novel analogs of N-[4-(Methylsulfanyl)phenyl]oxan-4-amine. nih.govaipublications.com These computational tools can analyze vast datasets to predict the biological activities and physicochemical properties of hypothetical molecules, thereby prioritizing synthetic efforts towards compounds with the highest probability of success.
Generative models, such as variational autoencoders (VAEs) and generative adversarial networks (GANs), can be trained on existing libraries of bioactive molecules to generate novel chemical structures with desired properties. harvard.edu For this compound, these models could explore modifications to the methylsulfanylphenyl and oxan-4-amine moieties to enhance target affinity, selectivity, and pharmacokinetic profiles. Reinforcement learning algorithms could further refine these designs by incorporating feedback from predicted bioactivity and synthetic feasibility scores. nih.gov
Table 1: Potential AI/ML-Driven Modifications for this compound Analogs
| Scaffold Moiety | Potential Modifications | Predicted Outcome |
| Methylsulfanylphenyl | Bioisosteric replacement of the methylsulfanyl group (e.g., with sulfoxide (B87167), sulfone, or halogen) | Modulation of metabolic stability and electronic properties |
| Phenyl Ring | Introduction of various substituents (e.g., electron-donating or electron-withdrawing groups) | Alteration of binding interactions and target selectivity |
| Oxan-4-amine | Ring modifications (e.g., substitution with other heteroatoms) or derivatization of the amine group | Optimization of solubility, permeability, and target engagement |
In silico screening of virtual libraries generated by these methods can rapidly identify promising candidates for synthesis and biological evaluation. pharmacophorejournal.comresearchgate.netresearchgate.net This data-driven approach significantly reduces the time and resources required for lead optimization compared to traditional medicinal chemistry approaches.
Advanced Mechanistic Elucidation via Omics Technologies
To fully understand the biological effects of this compound, a systems-level approach is necessary. Omics technologies, including proteomics, metabolomics, and pharmacogenomics, can provide a comprehensive view of the molecular changes induced by the compound in biological systems.
Proteomics: Chemical proteomics can be employed to identify the direct protein targets of this compound. mdpi.comnih.govspringernature.com Techniques such as activity-based protein profiling (ABPP) and drug affinity responsive target stability (DARTS) can help to deconvolve the mechanism of action by identifying the specific proteins with which the compound interacts. acs.org Quantitative proteomics methods like stable isotope labeling by amino acids in cell culture (SILAC) can further quantify changes in protein expression levels upon treatment with the compound, revealing downstream pathway effects. nih.govspringernature.com
Pharmacogenomics: Investigating how genetic variations influence the response to this compound is crucial for personalized medicine. nih.govnih.gov Polymorphisms in drug-metabolizing enzymes, such as cytochrome P450s, and drug transporters could affect the compound's pharmacokinetics and efficacy. nih.gov Pharmacogenomic studies can help to identify patient populations that are most likely to respond favorably to treatment with analogs of this compound.
Exploration of Polypharmacology and Multi-Targeting Strategies
The concept of "one drug, one target" is increasingly being replaced by the understanding that many effective drugs exert their therapeutic effects by interacting with multiple targets. nih.gov The scaffold of this compound, containing both a heterocyclic amine and a substituted phenyl ring, presents opportunities for polypharmacology. nih.govrsc.org
Designing analogs that intentionally engage multiple, disease-relevant targets could lead to enhanced efficacy and a reduced likelihood of drug resistance. Computational approaches, such as molecular docking and pharmacophore modeling, can be used to predict the binding of this compound derivatives to a panel of targets. nih.gov For instance, in the context of neurodegenerative diseases, one could design analogs that simultaneously inhibit key enzymes and modulate receptor pathways implicated in the disease pathology. researchgate.net The inherent structural motifs within this compound, such as the thiazole (B1198619) ring found in some related structures, are known to be "privileged scaffolds" that can interact with a variety of biological targets. nih.govresearchgate.net
Development of Chemical Probes for Biological System Interrogation
High-quality chemical probes are invaluable tools for dissecting complex biological processes. nih.govnih.govtandfonline.com A potent and selective analog of this compound could be developed into a chemical probe to study the function of its primary biological target. nih.gov
To be considered a high-quality chemical probe, a compound should exhibit high potency, selectivity, and demonstrated on-target engagement in cellular or in vivo models. nih.gov The development of such a probe from the this compound scaffold would require iterative rounds of medicinal chemistry optimization and rigorous biological characterization.
Furthermore, the amine functionality of this compound could be leveraged for the attachment of reporter tags, such as fluorophores or biotin, through bioorthogonal chemistry. acs.orgnih.govnih.govwebsite-files.com These tagged probes would enable the visualization of the target protein's localization within cells, the study of its interactions with other proteins, and its quantification in biological samples. researchgate.netresearchgate.net The development of fluorescent probes, for example, could allow for real-time imaging of the compound's engagement with its target in living cells. researchgate.net
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and purification methods for N-[4-(Methylsulfanyl)phenyl]oxan-4-amine?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or reductive amination using 4-(methylsulfanyl)benzylamine and oxolane derivatives. Key steps include:
- Amine activation : Use of coupling agents like EDCI/HOBt for amide bond formation (if applicable).
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures to achieve >95% purity.
- Validation : Monitor reaction progress via TLC and confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .
Q. How is the structural confirmation of this compound achieved?
- Methodological Answer : Use a combination of:
- Single-crystal X-ray diffraction (SCXRD) : Resolve bond lengths, angles, and dihedral angles (e.g., S–C bond: ~1.81 Å; C–N–C angle: ~118°). SHELX programs (SHELXL for refinement) are standard for small-molecule crystallography .
- Spectroscopy :
- NMR : NMR (DMSO-d6): δ 7.25–7.15 (m, Ar–H), 3.65–3.50 (m, oxane protons), 2.45 (s, S–CH3).
- HRMS : Confirm molecular ion peak (e.g., [M+H]+ at m/z 240.1024) .
Q. What physicochemical properties (e.g., solubility, lipophilicity) are critical for experimental design?
- Methodological Answer :
- Lipophilicity : LogP ~2.1 (calculated via shake-flask method), influenced by the methylsulfanyl group’s hydrophobic contribution.
- Solubility : Moderate aqueous solubility (~1.2 mg/mL in PBS pH 7.4); enhance via salt formation (e.g., hydrochloride) or co-solvents (DMSO ≤5% v/v).
- Stability : Assess via accelerated stability studies (40°C/75% RH for 4 weeks; monitor degradation via HPLC) .
Advanced Research Questions
Q. How do intermolecular interactions (e.g., hydrogen bonding, π-stacking) influence crystallization and stability?
- Methodological Answer :
- Hydrogen bonding : Intramolecular C–H⋯O bonds (e.g., S(6) motifs) stabilize conformation. Graph set analysis (e.g., R(10) motifs) identifies packing patterns .
- π-Stacking : The 4-(methylsulfanyl)phenyl group participates in edge-to-face interactions (dihedral angle ~55° with adjacent aromatic systems), reducing crystal symmetry but enhancing thermal stability (TGA: decomposition >200°C) .
Q. How do structural modifications (e.g., halogen substitution) affect bioactivity and target binding?
- Methodological Answer :
- Comparative SAR : Replace methylsulfanyl with halogens (e.g., Cl, F) or trifluoromethyl:
- Trifluoromethyl analog : Increases metabolic stability (t >4 h in liver microsomes) but reduces solubility.
- 4-Fluoro analog : Enhances binding affinity to enzymes (e.g., IC50 reduction from 1.2 µM to 0.7 µM) due to electronegativity .
- Docking studies : Use AutoDock Vina to model interactions with target proteins (e.g., kinases); methylsulfanyl group’s van der Waals interactions contribute to hydrophobic pocket binding .
Q. What strategies resolve contradictions in crystallographic data (e.g., disorder, twinning)?
- Methodological Answer :
- Disorder modeling : Refine split positions for disordered atoms (e.g., oxane ring) using SHELXL’s PART instruction with occupancy constraints .
- Twinning : Apply Hooft parameter or TWIN laws in SHELXL for non-merohedral twins. Validate via R (<0.05 for untwinned data) .
- Validation tools : Use PLATON’s ADDSYM to check missed symmetry and checkCIF for outlier alerts .
Q. What metabolic pathways and degradation products are observed in vitro?
- Methodological Answer :
- Phase I metabolism : Incubate with liver microsomes (e.g., human CYP3A4); primary metabolites include sulfoxide (m/z 256.0989) and N-dealkylated oxane (m/z 182.0843).
- Phase II metabolism : Glucuronidation at the amine group (LC-MS/MS detection).
- Stability assays : Use NADPH-dependent assays to identify reactive intermediates (e.g., glutathione adducts) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
